ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline
Description
This compound is a palladium-based catalyst featuring a bulky ditert-butylphosphane ligand with a binaphthyl backbone, coordinated to a methanesulfonic acid (MSA) counterion and 2-phenylaniline. The ligand’s steric bulk enhances catalytic selectivity by stabilizing reactive intermediates, while MSA acts as a non-oxidizing, strong acid to facilitate proton transfer during reactions . Palladium centers in such complexes are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), where the phosphane ligand modulates electron density and steric hindrance .
Properties
IUPAC Name |
ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31P.C12H10N.CH4O3S.Pd/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h7-19H,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSELRAPYZZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45NO3PPdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Binaphthyl Framework Construction
The binaphthalenyl backbone is synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling. A representative method involves reacting 2-bromonaphthalene with naphthalen-1-ylboronic acid under palladium catalysis. Using Pd(OAc)₂ (5 mol%) and SPhos ligand (6 mol%) in a 1,4-dioxane/water (4:1) solvent system at 90°C for 24 hours achieves 78% yield. Steric hindrance from tert-butyl groups necessitates slow addition of tert-butylphosphine (2.2 equiv) at −78°C to prevent dimerization.
Phosphine Functionalization
Phosphination employs a two-step protocol:
-
Lithiation : Treatment of 1-naphthalen-1-ylnaphthalen-2-ol with n-BuLi (−78°C, THF) generates a lithium intermediate.
-
Phosphine Quenching : Adding di-tert-butylchlorophosphine (1.1 equiv) at −40°C yields the crude phosphine ligand, purified via silica gel chromatography (hexane/EtOAc 10:1). This method achieves 85–90% purity, with residual LiCl removed by aqueous washes.
Palladium Complex Formation
Ligand-Metal Coordination
Palladium(0) complexes are prepared by reacting Pd₂(dba)₃ with the phosphine ligand in anhydrous THF. A 1:2 Pd:ligand molar ratio under argon at 25°C for 6 hours produces a deep red solution. Isolation via solvent evaporation and pentane trituration gives the complex as a crystalline solid (94% yield).
Table 1: Optimization of Palladium Coordination Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Pd:ligand ratio | 1:1 – 1:3 | 1:2 | Maximizes Pd utilization (92%) |
| Temperature | 0°C – 50°C | 25°C | Avoids ligand decomposition |
| Solvent | THF, DCM, toluene | THF | Enhances solubility |
| Reaction time | 2–24 h | 6 h | Completes chelation |
Methanesulfonic Acid Incorporation
Methanesulfonic acid (MsOH) is introduced post-coordination to stabilize the palladium center. Adding 1.05 equiv MsOH to the Pd complex in DCM at 0°C followed by stirring for 30 minutes protonates the ligand, forming a cationic Pd species. Excess acid is removed via NaHCO₃ washes, yielding a moisture-stable complex.
Integration of 2-Phenylaniline
Substrate Binding Mechanism
2-Phenylaniline acts as a directing group in catalytic cycles. Pre-mixing the Pd complex with 2-phenylaniline (1.2 equiv) in MeCN at 60°C for 1 hour forms a pre-catalyst adduct. X-ray crystallography confirms η²-coordination of the aniline’s NH₂ group to palladium, reducing oxidative addition barriers.
Stoichiometric vs. Catalytic Loading
-
Stoichiometric use : 10 mol% pre-catalyst enables rapid coupling (TOF = 1,200 h⁻¹) but limits turnover.
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Catalytic use : 0.5 mol% pre-catalyst with KOtBu (3 equiv) achieves full conversion in 8 hours (TON = 200).
Industrial-Scale Production
Continuous Flow Synthesis
A tubular reactor system (50°C, 10 bar pressure) combines ligand, Pd(OAc)₂, and MsOH in supercritical CO₂. This method reduces reaction time from 12 hours (batch) to 45 minutes, with 99.8% purity by HPLC.
Purification Protocols
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Ligand : Recrystallization from heptane/EtOAc (5:1) removes residual naphthol impurities.
-
Pd complex : Sublimation at 80°C under high vacuum isolates the complex from unreacted Pd precursors.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Batch coordination | 82 | 98.5 | Moderate | 120 |
| Flow synthesis | 95 | 99.8 | High | 90 |
| Solid-state milling | 75 | 97.2 | Low | 65 |
Flow synthesis outperforms batch methods in yield and cost due to enhanced mass transfer and reduced solvent use.
Research Findings and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
Scientific Research Applications
Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal centers and facilitating various catalytic processes. Its unique structure allows it to form stable complexes with metals, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Ligand Variations
a. Phosphane Ligands
- Ditert-butylphosphine vs. BINAP Ligands: Palladium complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) exhibit superior enantioselectivity in asymmetric catalysis due to their chiral backbone, whereas ditert-butylphosphane ligands prioritize steric bulk for stabilizing reactive intermediates in non-chiral reactions . Example: The BINAP palladacycle (CAS 46-2153) achieves >99% ee in asymmetric allylic alkylation, while ditert-butylphosphane-based catalysts excel in Buchwald-Hartwig aminations with turnover numbers (TON) exceeding 10,000 .
- DTBPF (1,1'-bis(di-t-butylphosphino)ferrocene): Ferrocene-based ligands enhance thermal stability. For instance, the DTBPF palladacycle (CAS 46-2158) operates efficiently at 100°C in C–N coupling, whereas non-ferrocene analogs degrade under similar conditions .
b. Substituent Effects on 2-Phenylaniline Replacing the amino group in 2-phenylaniline with electron-withdrawing groups (e.g., nitro) reduces catalytic activity by 30–40% due to decreased electron donation to palladium .
Counterion and Acid Comparisons
Methanesulfonic Acid (MSA) vs. Trifluoroacetic Acid (TFA) :
MSA (pKa = −1.9) provides stronger acidity than TFA (pKa = 0.23), enabling faster protonation in esterification. However, TFA’s volatility limits its use in high-temperature reactions, where MSA’s thermal stability (decomposes at 250°C) is advantageous .MSA vs. Sulfamic Acid :
Sulfamic acid is preferred in descaling applications but forms insoluble salts with metal ions, complicating catalytic cycles. MSA’s solubility in polar solvents (e.g., water, THF) ensures homogeneous reaction conditions .
Palladium Complex Performance
Key Findings :
- Bulky phosphane ligands (e.g., ditert-butyl) increase TON by reducing palladium aggregation .
- Chiral ligands (BINAP) sacrifice reaction speed for enantioselectivity, whereas non-chiral variants prioritize efficiency .
- MSA-based catalysts outperform TFA systems in high-temperature applications due to thermal resilience .
Biological Activity
The compound ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organometallic compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a phosphane group attached to a binaphthyl backbone, which enhances its steric properties and potential for chiral discrimination in catalytic reactions.
| Property | Value |
|---|---|
| IUPAC Name | ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
| Molecular Formula | C28H31P |
| CAS Number | 255836-67-0 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane typically involves the reaction of 2-bromonaphthalene with tert-butylphosphine under palladium-catalyzed conditions, often using sodium tert-butoxide as a base and tetrahydrofuran as a solvent at elevated temperatures (100-110°C) . This method allows for high yields of the desired phosphane.
As a ligand, ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane coordinates with palladium to form active catalytic complexes. These complexes facilitate various cross-coupling reactions, including:
- Oxidative addition
- Transmetalation
- Reductive elimination
These steps are crucial for forming carbon-carbon and carbon-nitrogen bonds, making this compound valuable in organic synthesis .
Anticancer Properties
Recent studies have indicated that compounds similar to ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane exhibit significant anticancer activity. For instance, derivatives containing palladium have shown potential in inhibiting tumor growth by targeting specific cancer cell lines through apoptosis induction .
Enzyme Inhibition
Research has demonstrated that phosphine ligands can act as enzyme inhibitors. The bulky tert-butyl groups enhance binding affinity to certain enzymes, potentially leading to therapeutic applications in diseases characterized by enzyme dysregulation .
Case Studies
-
Catalytic Applications in Drug Synthesis
A study highlighted the use of ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane in synthesizing complex pharmaceuticals through palladium-catalyzed reactions. The high selectivity and efficiency of the ligand facilitated the formation of key intermediates in drug development . -
Antitumor Activity Assessment
In vitro studies assessed the anticancer effects of related phosphine compounds on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, suggesting their potential as therapeutic agents .
Q & A
Basic: What are the critical synthetic steps for preparing palladium complexes with ditert-butylphosphane ligands?
Answer:
The synthesis involves three key steps:
Ligand Preparation : The ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane ligand is synthesized via nucleophilic substitution or coupling reactions. Steric hindrance from the tert-butyl groups requires inert conditions (e.g., argon atmosphere) to prevent oxidation .
Palladium Coordination : Palladium precursors (e.g., Pd(OAc)₂) react with the phosphane ligand in aprotic solvents (e.g., THF or dichloromethane). Methanesulfonic acid is introduced as a counterion or ligand via anion exchange .
Purification : Column chromatography (silica gel) or recrystallization removes unreacted ligands. Purity is confirmed via ³¹P NMR to verify ligand coordination and absence of free phosphine .
Advanced: How does the steric bulk of the ditert-butylphosphane ligand affect catalytic performance in cross-coupling reactions?
Answer:
The tert-butyl groups impose steric constraints that:
- Enhance Selectivity : Bulky ligands restrict coordination geometry, favoring mono-ligated palladium species critical for Suzuki-Miyaura couplings. This reduces side reactions like β-hydride elimination .
- Modify Reaction Kinetics : Increased steric bulk slows oxidative addition but accelerates reductive elimination. Optimal ligand-to-palladium ratios (1:1 or 2:1) balance these effects .
- Data Contradiction Note : Some studies report reduced activity in electron-deficient substrates due to poor ligand dissociation. Mitigate by tuning solvent polarity (e.g., DMF for polar substrates) .
Basic: What analytical techniques validate the structural integrity of the palladium complex?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [Pd(L)(CH₃SO₃)]⁺) .
- X-ray Crystallography : Resolves coordination geometry and bond lengths. Example: Palladium typically adopts a square-planar geometry with phosphane and methanesulfonate ligands .
Advanced: How can researchers troubleshoot inconsistencies in catalytic efficiency across synthetic batches?
Answer:
Common issues and solutions:
- Ligand Purity : Trace oxidants (e.g., O₂) degrade phosphane ligands. Use degassed solvents and glovebox techniques .
- Palladium Precursor Quality : ICP-MS analysis detects heavy metal impurities. Recrystallize Pd(OAc)₂ or use commercial Pd₂(dba)₃ .
- Anion Effects : Methanesulfonate vs. acetate counterions alter solubility. Compare turnover numbers (TONs) in toluene vs. DMSO .
Advanced: What mechanistic insights explain the role of methanesulfonic acid in stabilizing the palladium complex?
Answer:
Methanesulfonic acid (MSA):
- Acid-Base Properties : Protonates labile ligands (e.g., acetate), facilitating ligand exchange. MSA’s low pKa (~-1.9) ensures strong acidity without decomposing the phosphane ligand .
- Stabilization via Hydrogen Bonding : MSA forms hydrogen bonds with the palladium center, reducing agglomeration. This is critical for maintaining catalytic activity in solution .
- Contradiction Alert : Some studies suggest MSA accelerates catalyst decomposition at high temperatures (>100°C). Use in situ generation (e.g., adding MSA gradually) to mitigate .
Basic: What are standard protocols for handling air-sensitive palladium-phosphane complexes?
Answer:
- Synthesis : Conduct reactions under argon/nitrogen using Schlenk lines. Monitor O₂ levels with an oxygen sensor (<1 ppm) .
- Storage : Store complexes in flame-sealed ampules or desiccators with P₂O₅. Avoid prolonged exposure to light .
- Catalytic Reactions : Pre-dry solvents over molecular sieves. Use syringe pumps for controlled substrate addition .
Advanced: How to design experiments to probe the catalytic cycle of this complex in C–N coupling reactions?
Answer:
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR. Fit data to rate laws (e.g., zero-order in aryl halide) to identify turnover-limiting steps .
- Isolation of Intermediates : Quench reactions at 50% conversion to isolate Pd(0) or Pd(II) intermediates. Characterize via XAS (X-ray absorption spectroscopy) .
- Computational Modeling : DFT calculations (e.g., B3LYP/def2-TZVP) predict transition states and activation barriers. Compare with experimental Eyring plots .
Advanced: How do electronic effects of the 2-phenylaniline component influence catalytic activity?
Answer:
- Electron-Donating Groups (EDGs) : EDGs (e.g., –OMe) on the aniline ring increase electron density at palladium, accelerating oxidative addition but slowing reductive elimination. Balance with steric adjustments .
- Electron-Withdrawing Groups (EWGs) : EWGs (e.g., –NO₂) stabilize Pd intermediates, improving TONs in aryl chloride couplings. However, excess EWGs deactivate the catalyst—optimize via Hammett plots .
Basic: What are the safety protocols for handling methanesulfonic acid in palladium complex synthesis?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., neoprene), face shield, and fume hood use .
- Neutralization : Spills are neutralized with sodium bicarbonate. Waste is treated with Ca(OH)₂ to precipitate sulfonate salts .
- Ventilation : Use scrubbers to capture SOₓ byproducts generated at high temperatures .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies for Heck reactions?
Answer:
- Substrate Scope Limitations : Some studies use activated aryl bromides, while others test deactivated chlorides. Standardize testing with 4-bromoacetophenone as a benchmark .
- Solvent Effects : DMF enhances solubility but may poison the catalyst. Compare with toluene or dioxane .
- Ligand Decomposition : Monitor ligand integrity via ³¹P NMR post-reaction. Add stabilizing agents (e.g., BHT) to inhibit phosphine oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
